1,4-Dichlorobenzene

Catalog No.
S587934
CAS No.
106-46-7
M.F
C6H4Cl2
M. Wt
147 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dichlorobenzene

CAS Number

106-46-7

Product Name

1,4-Dichlorobenzene

IUPAC Name

1,4-dichlorobenzene

Molecular Formula

C6H4Cl2

Molecular Weight

147 g/mol

InChI

InChI=1S/C6H4Cl2/c7-5-1-2-6(8)4-3-5/h1-4H

InChI Key

OCJBOOLMMGQPQU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1Cl)Cl

Solubility

less than 1 mg/mL at 73° F (NTP, 1992)
5.53e-04 M
In water, 81.3 mg/L at 25 °C
Practically insoluble in water
Soluble in chloroform, carbon disulfide, benzene, ether, alcohol
Miscible with ethanol, acetone, benzene; soluble in ethyl ether, chloroform
0.0813 mg/mL at 25 °C
Solubility in water, mg/l at 20 °C: 49 (practically insoluble)
0.008%

Synonyms

Di-chloricide; Dichlorocide; Evola; NSC 36935; PDB; Paradi; Paradichlorobenzene; Paradow; Paramoth; Persia-Perazol; Santochlor; p-Chlorophenyl chloride; p-Dichlorobenzene; para-Dichlorobenzene

Canonical SMILES

C1=CC(=CC=C1Cl)Cl

Application in Beekeeping

Scientific Field: Apiculture and Analytical Chemistry

Summary of the Application: PDCB is used in the quantitation of residues in beeswax. This is important for maintaining the health of bee colonies and the quality of their products .

Methods of Application: A method based on dynamic headspace vacuum transfer in trap extraction, followed by gas chromatography coupled with a mass spectrometer (DHS-VTT-GC-MS), was validated for the fast quantitation of PDCB and thymol residues in beeswax .

Results or Outcomes: The quantitation limits (LOQ) were 0.05 mg/kg (PDCB) and 0.25 mg/kg (thymol). Recoveries above 80% were obtained for PDCB concentrations between 0.05 and 10 mg/kg and for thymol concentrations between 0.25 and 200 mg/kg .

Application in Life Cycle Assessment

Scientific Field: Environmental Science

Summary of the Application: PDCB is used as a reference substance in the Life Cycle Impact Assessment (LCIA) methodology for characterizing ecotoxicological impacts of elementary flows .

Methods of Application: The characterization model CML2001 for LCIA uses PDCB as a reference substance. The damage of Ecotoxicity as a specific impact category is quantified in kg of PDCB .

Results or Outcomes: The study focused on the evaluation of PDCB toxicity on soil organisms using soil toxicity tests .

Application as a Disinfectant

Scientific Field: Industrial Chemistry

Summary of the Application: PDCB is used as a disinfectant, deodorant, and pesticide. It is commonly found in urinal disinfectant balls .

Methods of Application: PDCB is typically used in solid form (such as balls or blocks) and placed in urinals or other areas requiring disinfection .

Results or Outcomes: The use of PDCB in this manner helps to control odors and reduce the presence of pests .

Application as a Germicide and Soil Fumigant

Summary of the Application: PDCB is used as a germicide, soil fumigant, and insecticide for fruit borers and ants .

Methods of Application: PDCB is typically applied to the soil as a fumigant to control pests .

Results or Outcomes: The use of PDCB in this manner helps to control pests and maintain the health of crops .

Application in the Synthesis of Polyethylene Sulphide Resin

Scientific Field: Polymer Chemistry

Summary of the Application: PDCB is used in the synthesis of polyethylene sulphide resin .

Methods of Application: The specific methods of application in this context would depend on the particular synthesis process being used .

Results or Outcomes: The use of PDCB in this manner contributes to the production of polyethylene sulphide resin .

Application in the Production of Grinding Wheels

Scientific Field: Industrial Manufacturing

Summary of the Application: PDCB is used as a minor processing aid in the production of grinding wheels .

Methods of Application: The specific methods of application in this context would depend on the particular manufacturing process being used .

Results or Outcomes: The use of PDCB in this manner contributes to the production of grinding wheels .

Application as a Pharmaceutical Intermediate

Scientific Field: Pharmaceutical Chemistry

Summary of the Application: PDCB is used as an intermediate in the pharmaceutical industry .

Results or Outcomes: The use of PDCB in this manner contributes to the production of various pharmaceutical compounds .

Application in Paints and Lacquers

Summary of the Application: PDCB is used in the formulation of paints and lacquers .

Methods of Application: PDCB is typically mixed with other ingredients to form the paint or lacquer .

Results or Outcomes: The use of PDCB in this manner contributes to the production of paints and lacquers with specific properties .

Application in Seed Disinfection

Scientific Field: Agricultural Science

Summary of the Application: PDCB is used in seed disinfection products .

Methods of Application: PDCB is typically applied to the seeds prior to planting .

Results or Outcomes: The use of PDCB in this manner helps to control pests and diseases, promoting the growth of healthy plants .

1,4-Dichlorobenzene is an aromatic compound with the chemical formula C₆H₄Cl₂, characterized by two chlorine atoms attached to the benzene ring at the 1 and 4 positions. This compound appears as a colorless to white crystalline solid with a strong, penetrating odor reminiscent of mothballs. It is primarily produced through the chlorination of benzene, using gaseous chlorine in the presence of a catalyst such as ferric chloride under moderate temperatures and atmospheric pressure. At room temperature, 1,4-dichlorobenzene is a solid that has low to moderate volatility and is poorly soluble in water but soluble in organic solvents like alcohol, ether, and chloroform .

1,4-DCB is considered a hazardous compound due to the following reasons [, ]:

  • Toxicity: Exposure to 1,4-DCB can irritate the skin, eyes, and respiratory system. Chronic exposure may have potential health risks.
  • Environmental Impact: 1,4-DCB is classified as very toxic to aquatic life and can persist in the environment.
Typical of aryl halides. The primary reaction involves nucleophilic substitution where the chlorine atoms can be replaced by other functional groups. For example:

  • Nitration: When treated with nitric acid, it can form 1,4-dichloronitrobenzene.
  • Hydrolysis: In alkaline conditions, it can be hydrolyzed to form phenol.
  • Reduction: This compound can also be reduced to form 1,4-dichloroaniline using reducing agents .

The general reaction for its synthesis is represented as follows:

C6H6+2Cl2C6H4Cl2+2HClC₆H₆+2Cl₂\rightarrow C₆H₄Cl₂+2HCl

1,4-Dichlorobenzene exhibits significant biological activity and potential toxicity. It has been identified as a possible carcinogen based on animal studies that show it can induce liver and kidney tumors. Acute exposure may lead to irritation of the eyes, skin, and respiratory tract, while chronic exposure can result in liver damage and central nervous system effects. Notably, children may be more susceptible due to their physiological differences compared to adults .

Moreover, certain bacteria such as Rhodococcus phenolicus have shown the ability to degrade dichlorobenzene compounds as their sole carbon source, indicating potential bioremediation applications .

The primary method for synthesizing 1,4-dichlorobenzene involves chlorinating benzene. The reaction typically requires a catalyst (like ferric chloride) and occurs under controlled temperatures:

  • Chlorination of Benzene: Benzene reacts with chlorine gas at moderate temperatures.
  • Purification: The product mixture contains various dichlorobenzene isomers; fractional crystallization can be used to purify 1,4-dichlorobenzene due to its higher melting point compared to its isomers .

1,4-Dichlorobenzene has diverse applications across several industries:

  • Disinfectant and Deodorizer: Commonly used in air fresheners and toilet blocks due to its strong odor and antimicrobial properties.
  • Pesticide: Effective against moths and molds; often found in mothballs.
  • Intermediate in Chemical Synthesis: Serves as a precursor for producing other chemicals such as poly(para-phenylene sulfide), which is utilized in high-performance plastics .
  • Industrial Uses: Employed in the production of dyes and pigments through nitration reactions .

Studies indicate that 1,4-dichlorobenzene interacts with biological systems primarily through inhalation or dermal absorption. Acute exposure can lead to respiratory irritation and neurological symptoms like headaches and dizziness. Long-term exposure has been linked to liver dysfunction and potential carcinogenic effects due to its accumulation in fatty tissues .

Research has also shown that this compound can disrupt endocrine functions and affect reproductive health in animal models . Monitoring environmental levels is crucial since it can contaminate air and water sources.

Several compounds are structurally similar to 1,4-dichlorobenzene, including:

CompoundChemical FormulaKey Characteristics
1,2-DichlorobenzeneC₆H₄Cl₂Used primarily as a solvent; less volatile than 1,4-dichlorobenzene.
1,3-DichlorobenzeneC₆H₄Cl₂Intermediate for pesticides; has different reactivity compared to 1,4-dichlorobenzene.
ChlorobenzeneC₆H₅ClUsed as a solvent and starting material for synthesis; less toxic than dichlorobenzenes.

Uniqueness of 1,4-Dichlorobenzene

What distinguishes 1,4-dichlorobenzene from its isomers is its specific applications as a moth repellent and disinfectant due to its volatility and strong odor profile. Its unique placement of chlorine atoms allows for different chemical reactivity compared to other dichlorobenzenes. Furthermore, its significant environmental persistence raises concerns regarding its toxicity and potential health impacts .

Physical Description

P-dichlorobenzene appears as a white colored liquid with the odor of moth balls. Denser than water and insoluble in water. Flash point below 200°F. Used as a moth repellent, to make other chemicals, as a fumigant, and for many other uses.
OtherSolid; PelletsLargeCrystals
Solid
COLOURLESS-TO-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.
Colorless or white crystalline solid with a mothball-like odor.
Colorless or white crystalline solid with a mothball-like odor. [insecticide]

Color/Form

White crystals
Volatile crystals
White crystals or leaflets
Colorless or white crystalline solid

XLogP3

3.4

Boiling Point

345 °F at 760 mm Hg (NTP, 1992)
174.0 °C
173.9 °C
174 °C
345°F

Flash Point

150 °F (NTP, 1992)
66.0 °C (150.8 °F) - closed cup
150 °F (66 °C) (closed cup)
66 °C c.c.
150°F

Vapor Density

5.08 (NTP, 1992) (Relative to Air)
5.08 (Air = 1)
Relative vapor density (air = 1): 5.08
5.08

Density

1.458 at 68 °F (USCG, 1999)
1.2475 g/cu cm at 25 °C
1.2 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01
1.458
1.25

LogP

3.44 (LogP)
log Kow = 3.44
3.44
3.37

Odor

Distinctive aromatic odor ... becomes very strong at concentrations between 30 and 60 ppm
Strong penetrating odor
Mothball-like odo

Melting Point

127 °F (NTP, 1992)
52.09 °C
53.1 °C
52.7°C
53 °C
128°F

UNII

D149TYB5MK

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: 1,4-Dichlorobenzene, also called Paracide or para-dichlorobenzene (PDB), is a white or colorless crystalline solid. It has a smell like moth balls. It is not very soluble in water. USE: 1,4-Dichlorobenzene is an important commercial chemical. It is used to make deodorant blocks for trash cans and restrooms and in odor-controlling products in animal-holding facilities. It also used to make resins and in mothballs. EXPOSURE: Workers that use 1,4-dichlorobenzene may breathe in mists or have direct skin contact. The general population may be exposed by breathing indoor air, from vapors when using products containing this compound and consumption of contaminated food and drinking water. If 1,4-dichlorobenzene is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move through soil. It will not be broken down by microorganisms, and is expected to build up in fish. RISK: 1,4-Dichlorobenzene is a nose and eye irritant at moderate air vapor levels associated with occupational exposure. High vapor levels are described as "intolerable" and result in breathing difficulties. Nervous system effects (weakness, dizziness, abnormal reflexes, tremors, drowsiness, headache), nausea and vomiting, loss of appetite, anemia and other blood disorders, and damage to the liver and kidney have been reported in humans after inhalation exposure to vapor concentrations higher than those associated with nose and eye irritation. If you cannot smell 1,4-dichlorobenzene, air levels are unlikely to cause toxic effects. Nervous system effects (unsteady gait, tremors, mental sluggishness), anemia, and skin blotches have been reported in individuals who intentionally or accidentally ingested products containing 1,4-dichlorobenzene. Skin irritation has been reported in workers with repeated skin contact to the pure chemical. Prolonged direct skin or eye contact with 1,4-dichlorbenzene particles or products (e.g. deodorant cakes) may cause a burning sensation. Skin lesions, swelling, and discoloration as well as kidney damage were reported after repeated skin exposure with furniture treated with 1,4-dichlorobenzene. Data on the potential for 1,4-dichlorobenzene to cause infertility, abortion, or birth defects in humans were not available. Available data in laboratory animals suggests that the potential for 1,4-dichlorobenzene to cause infertility, abortion, or birth defects at levels below those that result in serious health effects in the mother is low. Data on the potential for 1,4-dichlorobenzene to cause cancer in humans were not available. Liver tumors were induced in laboratory animals following lifetime exposure to high levels of 1,4-dichlorobenzene in the air or water. Leukemia as well as liver, kidney, and adrenal gland tumors were observed in laboratory animals following lifetime oral exposure to 1,4-dichlorobenzene. The International Agency for Research on Cancer has determined that 1,4-dichlorobenzene is possibly carcinogenic to humans based on inadequate evidence of carcinogenicity in humans and sufficient evidence in laboratory animals. The U.S. National Toxicology Program 14th Report on Carcinogens has determined that 1,4-dichlorobenzene is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in laboratory animals. The potential for 1,4-dichlorobenzene to cause cancer in humans has not been assessed by the U.S. EPA IRIS program. (SRC)

Pharmacology

Paradichlorobenzene is a synthetic, white crystalline solid that is practically insoluble in water and soluble in ether, chloroform, carbon disulfide, benzene, alcohol and acetone. It is used primarily as a space deodorant in products such as room deodorizers, urinal and toilet bowl blocks, and as an insecticide fumigant for moth control. When 1,4-dichlorobenzene is heated to decomposition, toxic gases and vapors (such as hydrochloric acid and carbon monoxide) are released. The primary route of potential human exposure to this compound is inhalation. Acute inhalation exposure to 1,4-dichlorobenzene can result in coughing and breathing difficulties. Breathing high levels of this chemical can cause headaches, dizziness and liver damage. Contact with 1,4-dichlorobenzene can irritate the eyes, leading to burning and tearing. It is reasonably anticipated to be a human carcinogen. (NCI05)

MeSH Pharmacological Classification

Insecticides

Vapor Pressure

0.6 mm Hg at 68 °F ; 1.8 mm Hg at 86° F (NTP, 1992)
1.74 mmHg
1.74 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 170
1.3 mmHg

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Impurities

Pure-grade para-dichlorobenzene consists of > 99.8% para-dichlorobenzene, < 0.05% chlorobenzene and trichlorobenzene and < 0.1% ortho- and meta-dichlorobenzene.

Other CAS

106-46-7
55232-43-4
73513-56-1

Wikipedia

1,4-dichlorobenzene

Biological Half Life

12.59 Days

Use Classification

Hazardous Air Pollutants (HAPs)
Agrochemicals -> Rodenticides
Fire Hazards -> Carcinogens, Flammable - 2nd degree
FUMIGANTS

Methods of Manufacturing

Chlorobenzenes are prepared industrially by reaction of liquid benzene with gaseous chlorine in the presence of a catalyst at moderate temperature and atmospheric pressure. ... Generally, mixtures of isomers and compounds with varying degrees of chlorination are obtained. ... Dichlorobenzenes are formed in this process as isomeric mixtures with a low content of the 1,3-isomer. A maximum dichlorobenzene yield of 98% is obtainable in a batch process in which 2 mol of chlorine per mol of benzene are reacted in the presence of ferric chloride and sulfur monochloride at mild temperatures. The remainder of the product consists of mono- and trichlorobenzene. About 75% para-dichlorobenzene, 25% ortho-dichlorobenzene and only 0.2% meta-dichlorobenzene are obtained.

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
Plastic material and resin manufacturing
Wholesale and retail trade
Benzene, 1,4-dichloro-: ACTIVE
T - indicates a substance that is the subject of a final TSCA section 4 test rule.
By-product in the manufacture of monochlorobenzene by direct chlorination of benzene
Separation of mixt containing m-, o-, and p-dichlorobenzenes by distillation and crystallization.

Analytic Laboratory Methods

Method: NIOSH 1003, Issue 3; Procedure: gas chromatography with flame ionization detector; Analyte: 1,4-dichlorobenzene; Matrix: air; Detection Limit: 2.0 ug/sample.
Method: NIOSH 2549, Issue 1; Procedure: thermal desorption, gas chromatography, mass spectrometry; Analyte: 1,4-dichlorobenzene; Matrix: air; Detection Limit: 100 ng per tube or less.
Method: ASTM D5790; Procedure: gas chromatography/mass spectrometry; Analyte: 1,4-dichlorobenzene; Matrix: validated for treated drinking water, wastewater, and ground water; Detection Limit: 0.24 ug/L.
Method: DOE OM100R; Procedure: mass spectrometry; Analyte: 1,4-dichlorobenzene; Matrix: solid waste matrices, soils, and groundwater; Detection Limit: 27 ug/L.
For more Analytic Laboratory Methods (Complete) data for 1,4-Dichlorobenzene (32 total), please visit the HSDB record page.

Clinical Laboratory Methods

The measurement of 2,5-dichlorophenol concn in urine provides a useful index of exposure to p-dichlorobenzene. ... 2,5-Dichlorophenol has been determined in urine by colorimetry, but this method is subject to interference by other phenolic substances. A more specific procedure is presented which involves gas chromatography with electron-capture detection.
Determination of chlorobenzenes (industrial products) monochlorobenzene through hexachlorobenzene at ppb levels in human urine & blood samples by gas chromatography with photoionization detection. /Chlorobenzenes/
A method was developed to analyze rat tissue, fat and blood for some chlorinated compounds found in an extract of soil from an industrial waste site. Extraction with hexane and ethyl ether-hexane (1 + 1) was followed by concentration over steam, and gas chromatographic analysis with an electron capture detector. Volatile compounds were analyzed in a glass column coated with 6% SP-2100 plus 4% OV-11 on Chromosorb W Semivolatile compounds, chlorinated compounds and pesticides were analyzed in a 70 m glass capillary column coated with 5% OV-101. Phenols were analyzed in a glass column packed with 1% SP-1240 DA on Supelcoport. The most efficient means of separation was to use the same glass column for volatile compounds, a DB-5 fused silica capillary column for semivolatile compounds, pesticides and phenols, and the same 1% SP-1240 DA glass column for separation of beta-BHC and pentachlorophenol. Recoveries ranged from 86.3 +/- 9.1% (mean +/- SD) to 105 +/- 10.4%. Sensitivities for semivolatile chlorinated compounds, pesticides and phenols were 4 ng/g for fat, 1 ng/g for tissue, and 0.2 ng/mL for blood. Sensitivities for volatile compounds were 4 fold higher (16, 4, 0.8, respectively). Sensitivities for dichlorobenzenes and dichlorotoluenes were 8 ng/g for fat, 2 ng/g for tissue and 0.4 ng/mL for blood.
A very simple and sensitive method for the simultaneous analysis of naphthalene and p-dichlorobenzene in human whole blood and urine by headspace capillary gas chromatography-mass spectrometry (GC-MS) is presented. The advantages of the method were that as much as 1 mL of headspace vapor could be injected into a GC port in the splitless mode, and that the addition of deuterated naphthalene and p-dichlorobenzene as internal standards resulted in much better headspace extraction efficiencies, which resulted in high sensitivity. The detection limits for both naphthalene and p-dichlorobenzene were 1 ng/mL for whole blood and 0.5 ng/mL for urine. Validation data, such as the linearity of calibration curves, reproducibility and recovery rates, were all satisfactory. Using this method, both compounds could actually be detected from whole blood samples of a male volunteer after the inhalation of each gas of the compounds.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): 13: Non Combustible Solids.
Store in cool, dry, well-ventilated location. Separate from oxidizing materials. /o-Dichlorobenzene/
Store in a cool, dry, well-ventilated area between 32 °F and 80 °F. Storage below 80 °F will cause crystals to turn white; storage above 80 °F will cause crystals to fuse and cake. Short-term exposure to extremely high temperatures, above 80 °F, can rapidly cause caking. Inspection of containers should be made within ten days of receipt to determine whether fusing or caking has occurred in transit. Store only in closed, properly labeled containers. /99.9% Paradichlorobenzene/
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.

Interactions

In a model of liver carcinogenesis, groups of 12 (vehicle control) or 18 male Fischer 344 rats, 10 weeks of age, received a single intraperitoneal injection of either 200 mg/kg bw N-nitrosodiethylamine (NDEA) dissolved in 0.9% saline or saline alone. Two weeks after the NDEA or saline injection, para-dichlorobenzene (purity unspecified) was administered by gavage at doses of 0.1 or 0.4 mmol/kg bw/day in corn oil for 6 weeks; control groups received only corn oil or NDEA in corn oil. One week after the start of para-dichlorobenzene treatment (i.e. week 3), all animals underwent a partial hepatectomy. The study was terminated at the end of week 8. Hepatic foci were identified by immunohistochemical staining for the placental form of glutathione S-transferase. The incidence of hepatic foci was not increased, and the authors concluded that para-dichlorobenzene is not a liver tumor promoter.
The role of endogenous glutathione in protecting against 1,4-dichlorobenzene induced hepatotoxicity was demonstrated in ddY male mice. Unique oral administration of 1,4-dichlorobenzene (100 to 400 mg/kg) in ddY male mice pre-treated by ip injection with a depletor of glutathione synthesis (buthionine sulfoximine BSO) resulted in a dose-dependent hepatotoxicity (serum ALT activity up to X 100, liver necrosis) but 1,4-dichlorobenzene alone (up to 1,200 mg/kg) resulted in no hepatotoxicity. Administration of GSH monoethylester protected mice from the hepatotoxicity of 1,4- dichlorobenzene in combination with BSO; treatment with cytochrome P450-dependent monooxygenase inhibitors prevented hepatotoxicity of 1,4-dichlorobenzene in combination with BSO: this suggests that a metabolite formed by a cytochrome P450-dependent reaction is responsible for the 1,4-dichlorobenzene hepatotoxicity and that this metabolite is likely detoxified by glutathione in mice since 1,4-dichlorobenzene showed no sign of hepatotoxicity in the absence of BSO. On the other hand, inducers of cytochrome P450-dependent monooxygenase did not increase hepatotoxicity of 1,4-dichlorobenzene in combination with BSO probably because they stimulate not only activating but also detoxicating pathways of 1,4-dichlorobenzene metabolism.
In a research program with Syrian Hamster Embryo (SHE) cells examining the relationship between polyamine metabolism and cell transformation, ...the effect of 1,4-dichlorobenzene in comparison and in combination with 12-O-tetradecanoyl phorbol-13- acetate (TPA) on ornithine decarboxylase (ODC) and soluble 72 kDa proteolytic enzymes /was compared/. In addition, DNA fragmentation, considered to be the result of apoptosis, was measured. Activity of ODC was measured by a radioisotope method, the proteolytic enzyme activity was measured following electrophoresis on polyacrylamide gels in which either casein or gelatine had been incorporated and apoptosis was measured by ELISA as 180-200 bp fragments of DNA labelled with BrdU released into the cytoplasm. TPA 0.1 ug/mL induced ODC within the first 1 hr, the enzyme activity reaching a maximum of about 2.0-fold the untreated level in 5-6 hours before returning towards control levels after 8-10 hours. Treatment with 1,4-dichlorobenzene, 10 ug/mL, for 5 hours had no effect on ODC activity, while simultaneous treatment with TPA and 1,4- dichlorobenzene for 5 hours, or TPA for 5 hours followed by 1,4-dichlorobenzene for 2 hours had little effect (slightly inhibitory) on that observed with TPA alone. In contrast, treatment with 1,4-dichlorobenzene for 1 hour followed by TPA for 5 hours increased the ODC activity by about 2.6-fold. Similar treatment protocols led to a TPA-induced reduction in proteolytic enzyme activity to about 92% after 5 hours of treatment, a slight increase by 1,4-dichlorobenzene alone (105%) or after simultaneous exposure to TPA and 1,4-dichlorobenzene for 5 hours (109%) and a slightly greater increase after sequential treatment was with 1,4-dichlorobenzene for 1 hour followed by TPA for 5 hours (121%). Apoptosis was inhibited 30% by TPA, 1.0 ug/mL, and inhibited 25% by 1,4-dichlorobenzene, 5.0 ug/mL.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Estimating household exposure to moth repellents p-dichlorobenzene and naphthalene and the relative contribution of inhalation pathway in a sample of Japanese children

Toshiaki Yoshida, Mayumi Mimura, Naomi Sakon
PMID: 34088142   DOI: 10.1016/j.scitotenv.2021.146988

Abstract

p-Dichlorobenzene (DCB) and naphthalene (NP) used as moth repellents in indoor environments are suspected to be carcinogenic. To evaluate their adverse effects on health with chronic exposure in the general population, especially children, we need to know their amounts absorbed by the body and the relationships between their amounts and air quality in residences. At present, little is known worldwide about them. This study examined the daily intakes of DCB and NP by Japanese children via all exposure pathways and the contribution of indoor air quality to the intakes. First-morning void urine samples from the subjects aged 6 to 15 years and air samples in their bedrooms were collected. Airborne NP and DCB and their urinary metabolites were measured. Significant correlations were detected between their airborne concentrations and the urinary excretion amounts of their corresponding metabolites. The absorption amounts of DCB and NP by inhalation of the children while at home were calculated to be 26 and 2.0 ng/kg b.w./h, respectively, as median values. The daily intake was estimated to be 2.4 and 0.90 μg/kg b.w./d (median), respectively. The fractions (median) of inhalation absorption amounts to overall absorption amounts for DCB and NP were 30% and 5%, respectively. In children living in residences where the indoor air concentrations of these compounds were more than half the level of each guideline value for indoor air quality, the main exposure route for their absorption was considered to be inhalation while at home. The indoor concentrations of DCB exceeded the lifetime excess cancer risk level of 10
in 22% of the residences and 10
in 9% of them. Our findings indicate the need to further reduce airborne concentrations of DCB in Japanese residences to prevent its adverse effects on the health of Japanese children.


Paradichlorobenzene toxicity from toilet deodorizer ingestion causing widespread ichthyosis and neurologic deficits leading to death

Mario K Maruthur, Charity B Hope, Justin T Cheeley
PMID: 33259053   DOI: 10.1111/ijd.15200

Abstract




Long-Term Consequences of Chronic Naphthalene Poisoning in a Patient With a Mothball Use Disorder

Karolina Mlynek, Nuria Thusius, Christopher Sola, Magdalena Romanowicz
PMID: 31196686   DOI: 10.1016/j.psym.2019.04.004

Abstract




Mothball ingestion as a manifestation of pica, leading to paradichlorobenzene CNS toxicity

Joon Yau Leong, Margarita Gianniosis, Saman Zafar, Yan Zhang
PMID: 33163061   DOI: 10.4314/ahs.v20i2.48

Abstract

Pica is a poorly understood psychiatric disorder that presents with the ingestion of non-nutritious substances for unclear reasons. A high index of suspicion for unusual toxin exposure aids in the diagnosis of pica patients presenting with unexplained neurodegenerative features.
We present a 47-year-old female with worsening gait over the past year. Prior to this, she was fully independent with activities of daily living, but is now mostly housebound due to frequent falls. Past medical history is significant for menorrhagia, iron deficiency anemia and pica. CBC and iron studies revealed iron deficiency with microcytic hypochromic anemia. MRI brain demonstrated symmetrical T2 hyperintensities within the middle cerebellar peduncles.
Differential diagnoses for her clinical deficits and imaging, including Spinocerebellar Ataxia, Multiple System Atrophy and Fragile X Tremor-Ataxia Syndrome, were excluded based on neurological assessment, family history and genetic PCR testing. Collateral history revealed a regular habit of mothball ingestion and serum paradichlorobenzene levels were elevated to 15mcg/mL. The patient was treated with iron replacement therapy and her symptoms gradually improved over several months.
Iron deficiency anemia is commonly associated with pica, which can lead to toxin ingestion. A high index of suspicion for toxin ingestion in pica patients can immensely aid in the diagnosis. Mothball abuse secondary to pica may affect the CNS and can present with nonspecific neurodegenerative changes. To our knowledge, there have been no reported cases in the literature with paradichlorobenzene neurotoxicity predominantly affecting the middle cerebellar peduncles.


Clinical Reasoning: A 12-year-old girl with headache and change in mental status

Payal Patel, Ahmara Ross, Fredrick M Henretig, Grant Liu, Brian Harding, Jessica Panzer
PMID: 29530960   DOI: 10.1212/WNL.0000000000005116

Abstract




Identification of mothball powder composition by float tests and melting point tests

Ka Yuen Tang
PMID: 29172744   DOI: 10.1080/15563650.2017.1406096

Abstract

The aim of the study was to identify the composition, as either camphor, naphthalene, or paradichlorobenzene, of mothballs in the form of powder or tiny fragments by float tests and melting point tests.
Naphthalene, paradichlorobenzene and camphor mothballs were blended into powder and tiny fragments (with sizes <1/10 of the size of an intact mothball). In the float tests, the mothball powder and tiny fragments were placed in water, saturated salt solution and 50% dextrose solution (D50), and the extent to which they floated or sank in the liquids was observed. In the melting point tests, the mothball powder and tiny fragments were placed in hot water with a temperature between 53 and 80 °C, and the extent to which they melted was observed. Both the float and melting point tests were then repeated using intact mothballs. Three emergency physicians blinded to the identities of samples and solutions visually evaluated each sample.
In the float tests, paradichlorobenzene powder partially floated and partially sank in all three liquids, while naphthalene powder partially floated and partially sank in water. Naphthalene powder did not sink in D50 or saturated salt solution. Camphor powder floated in all three liquids. Float tests identified the compositions of intact mothball accurately. In the melting point tests, paradichlorobenzene powder melted completely in hot water within 1 min while naphthalene powder and camphor powder did not melt. The melted portions of paradichlorobenzene mothballs were sometimes too small to be observed in 1 min but the mothballs either partially or completely melted in 5 min. Both camphor and naphthalene intact mothballs did not melt in hot water.
For mothball powder, the melting point tests were more accurate than the float tests in differentiating between paradichlorobenzene and non-paradichlorobenzene (naphthalene or camphor). For intact mothballs, float tests performed better than melting point tests. Float tests can identify camphor mothballs but melting point tests cannot. We suggest melting point tests for identifying mothball powder and tiny fragments while float tests are recommended for intact mothball and large fragments.


PDCB does not promote CNS autoimmunity in the context of genetic susceptibility but worsens its outcome

Divyanshu Dubey, Rehana Z Hussain, William A Miller-Little, Amber Salter, Richard Doelger, Olaf Stüve
PMID: 30196834   DOI: 10.1016/j.jneuroim.2018.07.012

Abstract

Para-dichlorobenzene (PDCB) is an aromatic hydrocarbon contained in mothballs that is potentially neurotoxic. A potential pathogenic role of PDCB in MS pathogenesis has been suggested.
To determine the ability of chronic PDCB ingestion to induce CNS autoimmunity in a genetically susceptible mammalian species, naive myelin oligodendrocyte glycoprotein peptide (MOG
)35-55 T cell receptor (TCR) transgenic mice (2D2) on the C57Bl/6 background were orally gavaged once daily with corn oil control, 125 mg/kg PDCB, or 250 mg/kg PDCB for 45 days. The incidence of spontaneous EAE is increased in this mouse strain.
Both PDCB treatment groups showed the same spontaneous incidence of EAE, an earlier disease onset, and a slight decrease in survival for 125 mg/kg PDCB mice compared to control mice. We were unable to detect any PDCB, or its metabolites 2,5-dichlorophenol, 2,5-dicholormethylsulfide, and 2,5-dichloromethylsulfone in the brain and spinal cord of control mice. In contrast, PDCB was readily detectable in both compartments in mice who received PDCB via oral gavage, with concentrations being significantly higher in the brain (p < 0.01). Levels of the metabolites 2,5-dichlorophenol and 2,5-dichloromethylsulfone were also significantly higher in brains compared to spinal cords.
Our study refutes the hypothesis that PDCB or its metabolites trigger spontaneous T cell-mediated CNS autoimmunity in the setting of genetic susceptibility. A slight increase in mortality with PDCB exposure may be due systemic toxicity of hydrocarbons.


Evaluation of VOC concentrations in indoor and outdoor microenvironments at near-road schools

Amit U Raysoni, Thomas H Stock, Jeremy A Sarnat, Mayra C Chavez, Stefanie Ebelt Sarnat, Teresa Montoya, Fernando Holguin, Wen-Whai Li
PMID: 28850936   DOI: 10.1016/j.envpol.2017.08.065

Abstract

A 14-week air quality study, characterizing the indoor and outdoor concentrations of 18 VOCs at four El Paso, Texas elementary schools, was conducted in Spring 2010. Three schools were in an area of high traffic density and the fourth school, considered as a background school, was situated in an area affected minimally by stationary and mobile sources of air pollution. Passive samplers were deployed for monitoring and analyzed by GC/MS. Differences in the concentration profiles of the BTEX species between the high and low traffic density schools confirmed the pre-defined exposure patterns. Toluene was the predominant compound within the BTEX group and the 96-hr average outdoor concentrations varied from 1.16 to 4.25 μg/m
across the four schools. Outdoor BTEX species were strongly correlated with each other (0.63 < r < 1.00, p < 0.05) suggesting a common source: vehicular traffic emissions. As expected, the strength of the associations between these compounds was more intense at each of the three high-exposure schools in contrast to the low-exposure school. This was further corroborated by the results obtained from the BTEX inter-species ratios (toluene: benzene and m, p- xylenes: ethylbenzene). Certain episodic events during the study period resulted in very elevated concentrations of some VOCs such as n-pentane. Indoor concentration of compounds with known indoor sources such as α -pinene, d-limonene, p-dichlorobenzene, and chloroform were generally higher than their corresponding outdoor concentrations. Cleaning agents, furniture polishes, materials used in arts and crafts activities, hot-water usage, and deodorizing cakes used in urinal pots were the likely major sources for these high indoor concentrations. Finally, retrospective assessment of average ambient BTEX concentrations over the last twenty years suggest a gradual decrement in this border region.


Air Toxics in Relation to Autism Diagnosis, Phenotype, and Severity in a U.S. Family-Based Study

Amy E Kalkbrenner, Gayle C Windham, Cheng Zheng, Rob McConnell, Nora L Lee, James J Schauer, Brian Thayer, Juhi Pandey, Heather E Volk
PMID: 29553459   DOI: 10.1289/EHP1867

Abstract

Previous studies have reported associations of perinatal exposure to air toxics, including some metals and volatile organic compounds, with autism spectrum disorder (ASD).
Our goal was to further explore associations of perinatal air toxics with ASD and associated quantitative traits in high-risk multiplex families.
We included participants of a U.S. family-based study [the Autism Genetic Resource Exchange (AGRE)] who were born between 1994 and 2007 and had address information. We assessed associations between average annual concentrations at birth for each of 155 air toxics from the U.S. EPA emissions-based National-scale Air Toxics Assessment and
) ASD diagnosis (1,540 cases and 477 controls);
) a continuous measure of autism-related traits, the Social Responsiveness Scale (SRS, among 1,272 cases and controls); and
) a measure of autism severity, the Calibrated Severity Score (among 1,380 cases). In addition to the individual's air toxic level, mixed models (clustering on family) included the family mean air toxic level, birth year, and census covariates, with consideration of the false discovery rate.
ASD diagnosis was positively associated with propionaldehyde, methyl
-butyl ether (MTBE), bromoform, 1,4-dioxane, dibenzofurans, and glycol ethers and was inversely associated with 1,4-dichlorobenzene, 4,4'-methylene diphenyl diisocyanate (MDI), benzidine, and ethyl carbamate (urethane). These associations were robust to adjustment in two-pollutant models. Autism severity was associated positively with carbon disulfide and chlorobenzene, and negatively with 1,4-dichlorobenzene. There were no associations with the SRS.
Some air toxics were associated with ASD risk and severity, including some traffic-related air pollutants and newly-reported associations, but other previously reported associations with metals and volatile organic compounds were not reproducible. https://doi.org/10.1289/EHP1867.


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